2-Methyl-1-phenyl-2-propen-1-ol
Description
Significance of Allylic Alcohols in Modern Organic Synthesis Research
Allylic alcohols are a class of organic compounds that possess a hydroxyl group attached to an sp³-hybridized carbon atom adjacent to a carbon-carbon double bond. wikipedia.org This structural arrangement confers unique reactivity upon these molecules, making them highly valuable and versatile building blocks in modern organic synthesis. The smallest member of this class is allyl alcohol (prop-2-en-1-ol). wikipedia.org
The significance of allylic alcohols stems from their ability to undergo a wide array of chemical transformations. They serve as precursors for the synthesis of numerous important chemicals, including glycidol, flame-resistant materials, drying oils, and plasticizers. wikipedia.org The dual functionality of the alcohol and the alkene group allows for diverse synthetic manipulations. The hydroxyl group can be a poor leaving group, which has spurred the development of numerous catalytic systems to facilitate its departure in substitution reactions. acs.org
Key areas of research involving allylic alcohols include:
Catalytic Asymmetric Allylic Alkylation (AAA): This is a powerful method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov The direct use of allylic alcohols as electrophiles in these reactions is an area of intense investigation, as it offers a more atom-economical process by avoiding the pre-functionalization of the hydroxyl group. acs.org
Oxidation and Reduction Reactions: The double bond and the alcohol moiety can be selectively oxidized or reduced to yield a variety of functionalized molecules.
Rearrangement Reactions: Allylic alcohols can undergo synthetically useful rearrangement reactions, such as the Overman rearrangement to produce allylic amines. organic-chemistry.org
Olefination Precursors: They can be transformed into olefins, providing an alternative to classical methods like the Wittig reaction. acs.org
The reactivity of the allylic position is another crucial aspect. The C-H bonds at the allylic site are weaker than typical sp³ C-H bonds, making them more susceptible to reactions like oxidations and substitutions. wikipedia.org This enhanced reactivity, similar to that of benzylic positions, further expands the synthetic utility of allylic alcohols. wikipedia.org
Overview of Key Research Areas Pertaining to 2-Methyl-1-phenyl-2-propen-1-ol
This compound, also known as isopropenyl phenyl carbinol, is a specific tertiary allylic alcohol that has been a subject of study in organic chemistry. nih.gov Its structure incorporates a phenyl group and a methyl-substituted allyl fragment, which influences its reactivity and potential applications.
Research pertaining to this compound is primarily focused on its synthesis and its utility as a reactant in various chemical transformations.
Synthesis: The preparation of this compound often involves the addition of an organometallic reagent to a carbonyl compound. One common synthetic route is the Grignard reaction, where a suitable Grignard reagent is reacted with a ketone. For instance, the reaction of isopropenylmagnesium bromide with benzaldehyde (B42025) or phenylmagnesium bromide with methyl isopropenyl ketone can, in principle, yield the target molecule. Another approach involves the reduction of α,β-unsaturated ketones.
Reactions and Applications: As a tertiary allylic alcohol, this compound is a valuable substrate for studying various reaction mechanisms and developing new synthetic methodologies. Key research findings include its use in dehydration reactions. For example, in the presence of an acid catalyst like aluminum trichloride (B1173362) and triphenylphosphine (B44618) in nitromethane (B149229), it can be dehydrated to form 2-methyl-1-phenylpropene (B151218). chemicalbook.com
The presence of the phenyl group and the tertiary nature of the alcohol make it a useful model compound for investigating the stereochemical outcomes of reactions. It has been reported as a constituent in Schisandra chinensis. nih.gov While specific large-scale industrial applications are not widely documented, its study contributes to the fundamental understanding of the reactivity of tertiary allylic alcohols, which is crucial for the design of more complex molecules and novel synthetic strategies.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-phenylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-7,10-11H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYBYYJGIKPBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963123 | |
| Record name | 2-Methyl-1-phenylprop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4383-08-8 | |
| Record name | 2-Methyl-1-phenyl-2-propen-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004383088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1-phenylprop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Methyl 1 Phenyl 2 Propen 1 Ol
Catalytic Approaches in the Synthesis of 2-Methyl-1-phenyl-2-propen-1-ol
Catalytic methods offer elegant and atom-economical routes to this compound, often providing high levels of control over the reaction's outcome. Transition metals, in particular, play a pivotal role in these transformations.
Transition Metal-Catalyzed Coupling Reactions for Allylic Alcohol Synthesis
Cross-coupling reactions catalyzed by transition metals like nickel and palladium are powerful tools for constructing the carbon-carbon backbone of the target molecule. nih.gov These reactions typically involve the coupling of an aryl component with a three-carbon isopropenyl unit.
Nickel catalysis provides an effective and more economical alternative to palladium for certain cross-coupling reactions. koreascience.kr The synthesis of this compound can be envisioned through the nickel-catalyzed addition of an organometallic phenyl species to an isopropenyl-containing carbonyl compound. For instance, the coupling of phenylmagnesium bromide with methacrolein (B123484) in the presence of a suitable nickel catalyst, such as nickel(II) chloride, can yield the desired allylic alcohol. The reaction proceeds via the formation of a nucleophilic organonickel species that adds to the carbonyl group of methacrolein.
Another viable nickel-catalyzed route involves the reaction of benzaldehyde (B42025) with an isopropenyl Grignard reagent, such as isopropenylmagnesium bromide. This approach has been explored for the synthesis of various allylic alcohols. mdpi.com The choice of phosphine (B1218219) ligands is crucial in these reactions, as they can influence the selectivity and efficiency of the catalytic cycle. mdpi.com
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Typical Conditions | Product |
| Phenylmagnesium Bromide | Methacrolein | NiCl₂ / Phosphine Ligand | THF / Ether | 0-25 °C | This compound |
| Benzaldehyde | Isopropenylmagnesium Bromide | Ni(acac)₂ / Diene Additive | THF | Room Temp | This compound |
Palladium catalysis is extensively used in the formation of C-C bonds, with the Mizoroki-Heck reaction being a prime example. youtube.comliv.ac.uk This reaction typically couples an aryl halide with an alkene. youtube.com The synthesis of this compound via a Heck reaction could involve coupling bromobenzene (B47551) with 2-methyl-2-propen-1-ol. However, a significant challenge in the Heck arylation of allylic alcohols is controlling regioselectivity, as reactions in standard molecular solvents often yield a mixture of linear and branched products. mdpi.com The desired product, this compound, is the branched isomer, which results from arylation at the internal carbon of the double bond. Achieving high selectivity for this isomer often requires specific reaction conditions. mdpi.com
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. nih.gov
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Key Challenge |
| Bromobenzene | 2-Methyl-2-propen-1-ol | Pd(OAc)₂ / DPPP | Et₃N | DMF | Regioselectivity (Branched vs. Linear) |
| Iodobenzene | Methacrolein | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Aqueous Media | Subsequent reduction required |
Ionic Liquid Systems in Regioselective Synthesis
Ionic liquids (ILs) have emerged as promising "green" solvents that can significantly influence the outcome of chemical reactions. mdpi.comliv.ac.uk In the context of the palladium-catalyzed Heck arylation of allylic alcohols, ionic liquids can promote the "ionic pathway" of the reaction mechanism. mdpi.comorganic-chemistry.org This pathway favors the formation of the branched arylation product, which is precisely the desired regioselectivity for synthesizing this compound. mdpi.comliv.ac.uk
By using an imidazolium-based ionic liquid, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]) or 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF₆]), in conjunction with a palladium catalyst like Pd(OAc)₂ and a phosphine ligand like 1,3-bis(diphenylphosphino)propane (B126693) (DPPP), the arylation of an allylic alcohol with an aryl bromide can be directed to yield the branched isomer with high selectivity. youtube.commdpi.comrsc.org This approach avoids the need for expensive aryl triflates or toxic halide scavengers that are sometimes used to control regioselectivity in conventional organic solvents. mdpi.comliv.ac.uk The ionic environment provided by the IL is believed to stabilize the cationic palladium intermediate that leads to the branched product. mdpi.com
| Aryl Halide | Allylic Alcohol | Catalyst System | Ionic Liquid | Selectivity | Reference |
| Bromobenzene | 2-Methyl-2-propen-1-ol | Pd(OAc)₂ / DPPP | [bmim][PF₆] | Favors Branched Product | mdpi.com |
| Iodobenzene | 2-Methyl-2-propen-1-ol | Pd(OAc)₂ / DPPP | [bmim][BF₄] | Favors Branched Product | liv.ac.ukrsc.org |
Noble Metal-Catalyzed Reduction Methods for Precursors
An alternative strategy for synthesizing this compound is through the selective reduction of its corresponding α,β-unsaturated ketone precursor, 2-methyl-1-phenyl-2-propen-1-one. The challenge in this transformation is the chemoselective reduction of the carbonyl group without affecting the carbon-carbon double bond. Noble metal catalysts, particularly ruthenium, are highly effective for this purpose. dicp.ac.cn
Asymmetric transfer hydrogenation (ATH) using ruthenium catalysts is a well-established method for the enantioselective reduction of ketones to chiral alcohols. nih.govmiracosta.edu This process typically employs a ruthenium complex with a chiral ligand and a hydrogen donor, such as a mixture of formic acid and triethylamine (B128534) or isopropanol. nih.gov By selecting the appropriate chiral ligand, it is possible to produce a specific enantiomer of the target allylic alcohol with high enantioselectivity. The reaction is believed to proceed through a six-membered transition state involving the ruthenium hydride species. dicp.ac.cn
| Precursor | Catalyst System | Hydrogen Source | Solvent | Product | Key Feature |
| 2-Methyl-1-phenyl-2-propen-1-one | Ru(II)-Chiral Diamine-Diphosphine | HCOOH / Et₃N | Ethyl Acetate (B1210297) | (R)- or (S)-2-Methyl-1-phenyl-2-propen-1-ol | Asymmetric Synthesis |
| 2-Methyl-1-phenyl-2-propen-1-one | [{RuCl₂(p-cymene)}₂] / Chiral Ligand | Isopropanol | Toluene | (R)- or (S)-2-Methyl-1-phenyl-2-propen-1-ol | Enantioselective Reduction |
Organometallic Reagent-Based Syntheses
The use of organometallic reagents, particularly Grignard reagents, represents a classic and highly versatile method for the formation of alcohols. libretexts.org The synthesis of this compound via a Grignard reaction can be approached from two main retrosynthetic disconnections.
The first route involves the reaction of a phenyl-based Grignard reagent, such as phenylmagnesium bromide, with the α,β-unsaturated aldehyde, methacrolein (2-methyl-2-propenal). missouri.edu In this reaction, the nucleophilic phenyl group attacks the electrophilic carbonyl carbon of methacrolein. A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product. google.com
The second, and equally viable, pathway involves the reaction of benzaldehyde with an isopropenyl Grignard reagent, such as isopropenylmagnesium bromide. tardigrade.inbartleby.com This reagent is typically prepared from an isopropenyl halide, like 2-bromopropene. The nucleophilic isopropenyl group adds to the carbonyl carbon of benzaldehyde, and the subsequent aqueous workup affords this compound. youtube.com For both routes, it is crucial to perform the reaction under anhydrous conditions, as Grignard reagents are strong bases and will be quenched by water.
| Route | Grignard Reagent | Carbonyl Compound | Solvent | Workup | Typical Yield |
| 1 | Phenylmagnesium Bromide | Methacrolein | Anhydrous Ether / THF | Aqueous Acid (e.g., NH₄Cl) | ~85% tardigrade.in |
| 2 | Isopropenylmagnesium Bromide | Benzaldehyde | Anhydrous Ether / THF | Aqueous Acid (e.g., NH₄Cl) | Good to High |
Grignard Reaction Pathways for the Formation of Allylic Alcohols
The Grignard reaction is a versatile and widely used method for forming carbon-carbon bonds, and it is particularly effective for the synthesis of alcohols. masterorganicchemistry.com The preparation of this compound can be achieved through the reaction of a Grignard reagent with an appropriate carbonyl compound.
One common pathway involves the reaction of phenylmagnesium halide with methacrolein. In this reaction, the phenyl Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of methacrolein. A subsequent acidic workup protonates the resulting alkoxide to yield the desired this compound.
Alternatively, an isopropenyl Grignard reagent can be reacted with benzaldehyde. chegg.com This approach also leads to the formation of the target allylic alcohol after the standard workup procedure. The choice between these two pathways may depend on the availability and stability of the starting materials.
A patented method for a related compound, 2-methyl-1-phenyl-1-propanol, involves the reaction of phenylmagnesium chloride with isobutyraldehyde. google.com This process is conducted under an inert atmosphere, typically nitrogen, and uses an organic solvent like tetrahydrofuran (B95107) (THF). google.com The reaction mixture is heated to reflux to ensure the completion of the reaction. google.com The yield of 2-methyl-1-phenyl-1-propanol using this method can be as high as 91.1%, with a purity exceeding 99%. google.com
Table 1: Grignard Reaction Pathways for Allylic Alcohol Synthesis
| Grignard Reagent | Carbonyl Compound | Product |
|---|---|---|
| Phenylmagnesium Halide | Methacrolein | This compound |
| Isopropenylmagnesium Halide | Benzaldehyde | This compound |
Zinc-Mediated Coupling Reactions
Zinc-mediated reactions, such as the Barbier reaction, offer an alternative to the classic Grignard synthesis. nih.gov These reactions are often favored for their tolerance of a wider range of functional groups and can sometimes be carried out in aqueous media. nih.gov
In the context of synthesizing this compound, a zinc-mediated Barbier-type reaction could involve the in-situ formation of an organozinc reagent from an isopropenyl halide and zinc metal. This reactive species would then add to benzaldehyde to form the target alcohol. A patent describes the use of a zinc-sodium alloy as an additive in a Grignard-type synthesis of 2-methyl-1-phenyl-1-propanol, where the zinc component can also form an organometallic species that reacts with the aldehyde. google.com
Research has also explored the use of diisopropylzinc (B128070) in reaction with benzaldehyde for the preparation of related phenyl propanols. google.com These organozinc additions are a valuable tool in the synthesis of complex alcohols.
Rearrangement Reactions and Their Application in this compound Formation
Rearrangement reactions can be powerful tools in organic synthesis, allowing for the construction of complex molecular architectures from simpler starting materials. While not a direct route to this compound, understanding these reactions is crucial for designing synthetic pathways to its analogues or for avoiding unwanted side products.
For instance, the pinacol (B44631) rearrangement is a classic example where a 1,2-diol is converted to a ketone or aldehyde under acidic conditions. youtube.com This involves the migration of an alkyl or aryl group. While not directly forming the target alcohol, the principles of carbocation stability and migratory aptitude that govern this rearrangement are relevant to many organic reactions. msu.edu The general migratory aptitude is tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl. msu.edu
Another relevant rearrangement is the Baeyer-Villiger oxidation, which converts a ketone to an ester. wiley-vch.de This reaction involves the migration of a group from a carbonyl carbon to an adjacent oxygen atom. wiley-vch.de The migratory aptitude in this reaction is also well-established, with more electron-rich groups migrating preferentially. wiley-vch.de Understanding such rearrangements is key for the strategic design of multi-step syntheses.
Chemo- and Regioselective Preparations of this compound
Achieving high chemo- and regioselectivity is a primary goal in modern organic synthesis. nih.gov In the synthesis of this compound, this means controlling the reaction to favor the formation of the desired product over other possible isomers or byproducts.
For example, in the Grignard reaction between phenylmagnesium bromide and methacrolein, the primary desired reaction is the 1,2-addition to the carbonyl group. However, 1,4-conjugate addition to the α,β-unsaturated system can be a competing reaction. The choice of reaction conditions, such as temperature and solvent, can influence the ratio of 1,2- to 1,4-addition products. Generally, lower temperatures favor 1,2-addition.
Similarly, when using a di-substituted Grignard reagent, the regioselectivity of its addition to an aldehyde is critical. The reaction must be controlled to ensure the correct connectivity of the final product. The use of specific catalysts or additives can enhance the chemo- and regioselectivity of these transformations.
Retrosynthetic Analysis for this compound and its Analogues
Retrosynthetic analysis is a powerful strategy for planning the synthesis of organic molecules. youtube.comlkouniv.ac.in It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections."
For this compound, a primary disconnection is the carbon-carbon bond between the carbinol carbon and the phenyl group, or the carbinol carbon and the isopropenyl group. lkouniv.ac.in These disconnections correspond to the Grignard reactions discussed earlier.
Disconnection 1 (C-C bond to phenyl group): This disconnection leads to a phenyl anion synthon and a 2-methyl-2-propenal cation synthon. The synthetic equivalents would be a phenyl Grignard reagent (e.g., phenylmagnesium bromide) and methacrolein. chegg.com
Disconnection 2 (C-C bond to isopropenyl group): This disconnection suggests an isopropenyl anion synthon and a benzaldehyde cation synthon. The corresponding synthetic equivalents are an isopropenyl Grignard reagent and benzaldehyde. chegg.com
Another potential disconnection is across the double bond of the propenyl group, which could suggest a Wittig-type reaction pathway. However, this is generally more complex for the synthesis of allylic alcohols.
Functional group interconversions (FGIs) are a key component of retrosynthetic analysis, allowing for the conversion of one functional group into another to facilitate a desired disconnection or to simplify the synthesis. lkouniv.ac.inimperial.ac.uk
In the context of this compound, an FGI could be the oxidation of the alcohol to the corresponding ketone, 2-methyl-1-phenyl-2-propen-1-one. This ketone could then be a target for a different set of disconnection strategies.
Another FGI could involve the reduction of a related carboxylic acid or ester to the alcohol. masterorganicchemistry.com For example, retrosynthetically, the alcohol could be seen as coming from the reduction of methyl 2-methyl-3-phenylpropenoate. This FGI opens up alternative synthetic routes starting from different precursors.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Phenylmagnesium halide |
| Methacrolein |
| Benzaldehyde |
| Isopropenyl Grignard reagent |
| 2-Methyl-1-phenyl-1-propanol |
| Phenylmagnesium chloride |
| Isobutyraldehyde |
| Tetrahydrofuran (THF) |
| Isopropenyl halide |
| Zinc |
| Diisopropylzinc |
| 1,2-diol |
| Ketone |
| Aldehyde |
| Baeyer-Villiger oxidation |
| Ester |
| Phenylmagnesium bromide |
| 2-Methyl-1-phenyl-2-propen-1-one |
Hydroxyl Group Transformations
The hydroxyl group in this compound is a primary site for a variety of chemical modifications, including esterification, etherification, oxidation, reduction, and sulfonylation.
Esterification and Etherification Reactions of the Allylic Alcohol Functionality
The conversion of the hydroxyl group into esters and ethers is a fundamental transformation. Esterification is commonly achieved through the Fischer esterification method, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com This is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess as the solvent. masterorganicchemistry.com Various acid catalysts can be employed, with sulfuric acid (H₂SO₄) and tosic acid (TsOH) being common choices. masterorganicchemistry.com
The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the final ester product. masterorganicchemistry.com
Etherification can also be accomplished through various synthetic strategies. One common method is the Williamson ether synthesis, although this typically involves the deprotonation of the alcohol to form an alkoxide, which then reacts with an alkyl halide. Given the allylic and benzylic nature of the alcohol in this compound, SN1-type reactions with other alcohols under acidic conditions can also lead to ether formation.
| Reaction | Reagent(s) | Catalyst | Product Type |
| Esterification | Carboxylic Acid | H₂SO₄, TsOH | Ester |
| Esterification | Acid Anhydride | Pyridine, DMAP | Ester |
| Esterification | Acyl Chloride | Pyridine | Ester |
| Etherification | Alkyl Halide | Base (e.g., NaH) | Ether |
| Etherification | Alcohol | Acid | Ether |
Oxidation and Reduction Pathways of this compound
The oxidation of this compound can proceed at two locations: the secondary allylic alcohol and the carbon-carbon double bond. The presence of a hydrogen atom on the carbon bearing the hydroxyl group (a benzylic hydrogen) is crucial for the oxidation of the alcohol. stackexchange.com Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are expected to oxidize the secondary alcohol to the corresponding α,β-unsaturated ketone, isopropenyl phenyl ketone. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions can lead to the cleavage of the carbon-carbon double bond, potentially yielding benzoic acid. stackexchange.com
Reduction of this compound typically targets the carbon-carbon double bond. Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) would reduce the propenyl group to a propyl group, resulting in the formation of 2-methyl-1-phenylpropan-1-ol. nih.gov
| Reaction Type | Reagent(s) | Predicted Major Product |
| Mild Oxidation | PCC, DMP | Isopropenyl phenyl ketone |
| Strong Oxidation | KMnO₄, H⁺ | Benzoic Acid |
| Catalytic Hydrogenation | H₂, Pd/C | 2-Methyl-1-phenylpropan-1-ol |
Sulfonylation Strategies and Their Mechanistic Insights
The conversion of the allylic alcohol functionality into an allylic sulfone is a significant transformation, as allylic sulfones are valuable intermediates in organic synthesis. organic-chemistry.orgresearchgate.net Various methods have been developed for the direct sulfonylation of allylic alcohols.
One strategy involves a metal-free, dehydrative cross-coupling reaction between an allylic alcohol and a sulfinic acid. organic-chemistry.org This reaction is promoted by hydrogen bonding interactions between the alcohol and the sulfinic acid, which facilitates the departure of water as the only byproduct, making it an environmentally benign process. organic-chemistry.org The reaction demonstrates broad functional group tolerance and can be performed under mild conditions. organic-chemistry.org
Palladium-catalyzed reactions have also been employed for the synthesis of allylic sulfones from allylic alcohols. organic-chemistry.org These methods often involve the in-situ activation of the alcohol. Other approaches include the use of sulfinyl chlorides in the absence of external catalysts, where the byproduct HCl is proposed to catalyze the reaction. organic-chemistry.org The mechanism of these reactions generally involves the substitution of the hydroxyl group with the sulfonyl moiety. The reactivity of the allylic alcohol can be enhanced through the formation of a more reactive intermediate, such as a phosphate (B84403) or a carbonate.
| Method | Reagents | Conditions | Key Features |
| Dehydrative Cross-Coupling | Sulfinic Acid | Metal-free, mild conditions | Environmentally friendly, water as byproduct. organic-chemistry.org |
| Palladium Catalysis | Sodium Sulfinate, Pd(OAc)₂, PPh₃, Et₃B | Catalytic | In-situ activation of the alcohol. organic-chemistry.org |
| Dehydroxylative Sulfonylation | Sulfinate, Ph₃P/ICH₂CH₂I | Mild conditions | Broad scope including benzylic and alkyl alcohols. organic-chemistry.org |
| Sulfinyl Chloride Reaction | Sulfinyl Chloride | Catalyst-free | Involves catalysis by byproduct HCl. organic-chemistry.org |
Carbon-Carbon Double Bond Reactivity
The propenyl moiety in this compound is electron-rich and susceptible to attack by electrophiles. This reactivity is central to many of its chemical transformations.
Electrophilic Addition Reactions to the Propenyl Moiety
Electrophilic addition to the carbon-carbon double bond of this compound is expected to proceed via a mechanism that involves the formation of a carbocation intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, which predicts that the electrophile will add to the carbon atom of the double bond that results in the formation of the more stable carbocation.
In the case of this compound, the attack of an electrophile (E⁺) on the terminal carbon of the double bond would lead to the formation of a tertiary benzylic carbocation. This carbocation is highly stabilized by both the inductive effect of the methyl group and the resonance delocalization of the positive charge into the adjacent phenyl ring. youtube.com Subsequent attack by a nucleophile (Nu⁻) on this carbocation would yield the final addition product. youtube.com
| Reaction | Reagent(s) | Electrophile (E⁺) | Nucleophile (Nu⁻) | Expected Major Product |
| Hydrohalogenation | H-X (e.g., HBr, HCl) | H⁺ | X⁻ | 2-Halo-2-methyl-1-phenylpropan-1-ol |
| Hydration | H₂O, H⁺ | H⁺ | H₂O | 2-Methyl-1-phenylpropane-1,2-diol |
| Halogenation | X₂ (e.g., Br₂, Cl₂) | X⁺ (in bromonium/chloronium ion) | X⁻ | 1,2-Dihalo-2-methyl-1-phenylpropan-1-ol |
| Halohydrin Formation | X₂, H₂O | X⁺ (in bromonium/chloronium ion) | H₂O | 1-Halo-2-methyl-1-phenylpropane-1,2-diol |
Epoxidation Reactions and Stereocontrol
The epoxidation of the carbon-carbon double bond in this compound leads to the formation of an oxirane ring. This reaction can be achieved using various epoxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in the presence of a catalyst. organic-chemistry.org
Given the presence of a chiral center at the carbinol carbon and the allylic nature of the alcohol, stereocontrol in the epoxidation reaction is a significant consideration. The Sharpless asymmetric epoxidation is a powerful method for the enantioselective epoxidation of allylic alcohols. libretexts.org This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and a hydroperoxide oxidant. libretexts.org The choice of the L-(+)-DET or D-(-)-DET ligand directs the epoxidation to occur on one of the two faces of the double bond, allowing for the synthesis of specific stereoisomers of the resulting epoxy alcohol. libretexts.org The hydroxyl group of the allylic alcohol plays a crucial role in directing the catalyst to the double bond, thus enabling high stereoselectivity. libretexts.org
| Method | Reagent(s) | Key Features |
| Peroxy Acid Epoxidation | m-CPBA, Peracetic acid | General method for epoxidation. organic-chemistry.org |
| Sharpless Asymmetric Epoxidation | Ti(OⁱPr)₄, (L)-(+)-DET or (D)-(-)-DET, t-BuOOH | High enantioselectivity for allylic alcohols. libretexts.org |
| Catalytic Epoxidation | H₂O₂, Metal catalyst (e.g., Mn, Re) | Utilizes a greener oxidant. organic-chemistry.org |
Allylic Reactivity and Rearrangements
The allylic nature of this compound makes it susceptible to reactions that proceed via delocalized intermediates, leading to rearrangements and substitutions.
Allylic alcohols can undergo rearrangement reactions under various conditions, often involving the shift of the double bond. In the presence of acid, this compound (referred to in older literature as 2-methyl-1-phenyl-1-propen-3-ol) has been shown to rearrange. rit.edurit.edu A study involving the treatment of this alcohol with 1%, 10%, and 50% sulfuric acid at 25°C and 100°C identified several rearrangement products. rit.edurit.edu The reaction yielded 2-methyl-2-phenylpropanal, isobutyrophenone, and a rearranged allylic alcohol, 2-methyl-3-phenyl-1-propen-3-ol. rit.edurit.edu These transformations likely proceed through a carbocation intermediate, which can be stabilized by resonance involving the phenyl group and the allylic system. lscollege.ac.in
In addition to rearrangements, allylic alcohols are key substrates for substitution reactions. These substitutions can occur through different mechanisms, such as SN1' or SN2'. lscollege.ac.in In an S_N1' mechanism, the reaction proceeds through a resonance-stabilized allylic carbocation, which can explain the formation of multiple products. lscollege.ac.in The S_N2' pathway involves a direct attack of the nucleophile at the γ-position of the allylic system, leading to a concerted displacement of the leaving group and a shift of the double bond. lscollege.ac.in
Furthermore, the hydroxyl group can be converted into a better leaving group (such as an acetate or carbonate), making the compound a suitable electrophile for transition metal-catalyzed allylic substitution reactions, like the well-known Tsuji-Trost reaction. wikipedia.orgthieme-connect.de This powerful carbon-carbon and carbon-heteroatom bond-forming method proceeds via a π-allylpalladium intermediate. wikipedia.orgthieme-connect.de While direct substitution on the alcohol is less common, some catalyst systems, for instance based on nickel, have been shown to facilitate the allylic substitution of alcohols directly. nih.gov
The direct use of allylic alcohols as electrophiles in cross-coupling reactions is a highly desirable transformation as it avoids a separate activation step. Research has shown that this compound and related structures can participate in such reactions through the cleavage of the allylic C-O bond.
Palladium-catalyzed cross-coupling reactions between aryl boronic acids and allylic alcohols like 2-methyl-2-propen-1-ol can be used to synthesize aromatic-(2-methylallyl) derivatives. chemeo.com While effective, these reactions can sometimes be complicated by side reactions such as deboronation or isomerization of the boronic acid. chemeo.com However, the development of mild reaction conditions has allowed for the synthesis of various alkenes in good yields. chemeo.com Catalyst systems based on dialkylbiaryl phosphine ligands have demonstrated high activity for this type of transformation, offering ways to tune the efficiency and regioselectivity of the C-C bond formation. chemeo.com Nickel catalysts, specifically Ni(cod)₂, have also been successfully employed for the direct coupling of allylic alcohols with arylboronic acids in the presence of a base. chemeo.com
Table 1: Summary of Cross-Coupling Reactions with Boronic Acids
| Catalyst System | Substrates | Key Feature | Source(s) |
|---|---|---|---|
| Palladium with dialkylbiaryl phosphine ligands | Prenyl alcohol and aryl/heteroaryl boronic acids | High activity and tunable regioselectivity | chemeo.com |
Nickel-catalyzed cross-coupling reactions have been successfully performed between allylic alcohols and aryl- or alkenylzinc chlorides, proceeding via C-O bond cleavage. chemeo.com When 1-aryl-prop-2-en-1-ols, a class of compounds including this compound, react with aryl- or alkenylzinc chlorides, the reaction yields linear cross-coupling products. chemeo.com For instance, the reaction of 1-phenyl-substituted (E)-3-phenylprop-2-en-1-ol with aryl- or alkenylzinc chlorides results in the formation of 3-aryl/alkenyl-substituted (E)-(prop-1-ene-1,3-diyl)dibenzenes. chemeo.com
Table 2: Nickel-Catalyzed Cross-Coupling with Organozinc Chlorides
| Allylic Alcohol Substrate Type | Reagent | Product Type | Source(s) |
|---|---|---|---|
| 1-Aryl-prop-2-en-1-ols | Aryl- or Alkenylzinc chlorides | Linear cross-coupling products | chemeo.com |
Advanced Mechanistic Studies
Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity.
Thermochemical data for this compound have been compiled, providing fundamental information about its energetic properties. These values are essential for calculating reaction enthalpies and understanding the compound's stability.
Table 3: Selected Thermochemical Properties of this compound
| Property | Symbol | Value | Units | Source(s) |
|---|---|---|---|---|
| Ideal gas heat capacity | Cp,gas | - | J/mol×K | chemeo.com |
| Standard Gibbs free energy of formation | ΔfG° | - | kJ/mol | chemeo.com |
| Enthalpy of formation at standard conditions | ΔfH°gas | - | kJ/mol | chemeo.com |
| Enthalpy of vaporization at standard conditions | ΔvapH° | - | kJ/mol | chemeo.com |
| Octanol/Water partition coefficient | logPoct/wat | - | chemeo.com |
Note: Specific values were not provided in the source.
Furthermore, studies on the self-reaction of the potassium alkoxide of the simpler analog, 2-methyl-2-propen-1-ol, suggest that the key carbon-carbon bond-forming step may involve an unusual Ene-type reaction. researchgate.net This mechanism is characterized by a stepwise or highly asynchronous hydride transfer that occurs before the carbon-carbon bond is formed. researchgate.net Such asynchronous transition states are a key feature influencing the kinetics of the reaction, moving away from a simple concerted model. These mechanistic details provide a framework for understanding the kinetic behavior of related systems like this compound.
Chemical Reactivity and Mechanistic Investigations of 2 Methyl 1 Phenyl 2 Propen 1 Ol
Photoionization and Dissociation Pathways Investigations
The study of the behavior of molecules under high-energy conditions, such as those present in photoionization mass spectrometry, provides fundamental insights into their intrinsic stability and reactivity. The fragmentation patterns observed upon ionization reveal the weakest bonds and the most stable resulting fragments, offering a detailed map of the molecule's chemical landscape.
Investigations into the photoionization and subsequent dissociation of 2-Methyl-1-phenyl-2-propen-1-ol upon electron impact (EI) reveal a series of characteristic fragmentation pathways. The analysis of its mass spectrum provides critical data on the formation of various cationic species. nist.gov While detailed photoionization cross-sections and energy-resolved breakdown diagrams are not extensively documented in the literature, the electron ionization mass spectrum offers a clear view of the primary dissociation channels.
The initial step in the process is the ionization of the parent molecule to form a molecular ion (M⁺•).
Molecular Ion Formation: C₁₀H₁₂O + e⁻ → [C₁₀H₁₂O]⁺• + 2e⁻
The mass spectrum of this compound, as provided by the NIST Mass Spectrometry Data Center, displays several key fragment ions. nist.gov The relative intensities of these ions indicate the preferred fragmentation routes.
Major Fragmentation Pathways:
The fragmentation of the molecular ion is dictated by the stability of the resulting carbocations and neutral radicals. For this compound, the presence of a phenyl group, a hydroxyl group, and an allylic system provides several competing and collaborating fragmentation mechanisms. The principal pathways include alpha-cleavage, dehydration, and rearrangements involving the phenyl and allyl moieties.
One of the most significant fragmentation pathways for alcohols is alpha-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the oxygen-bearing carbon. libretexts.orgyoutube.com In this molecule, cleavage of the bond between the benzylic carbon and the phenyl ring is a prominent pathway, leading to a stable, resonance-stabilized oxonium ion.
Another common pathway for alcohols is dehydration , the loss of a water molecule (H₂O). libretexts.orgyoutube.com This is often observed as a peak at M-18.
The presence of the phenyl group allows for the formation of the highly stable tropylium (B1234903) cation (C₇H₇⁺) through rearrangement, a common feature in the mass spectra of compounds containing a benzyl (B1604629) group.
The analysis of the electron ionization mass spectrum allows for the identification of the most abundant fragment ions and the postulation of their structures and formation pathways.
Interactive Data Table of Major Fragment Ions:
Below is an interactive table detailing the major ions observed in the electron ionization mass spectrum of this compound and their proposed fragmentation pathways.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Proposed Formation Pathway |
| 148 | [C₁₀H₁₂O]⁺• | Molecular Ion |
| 133 | [C₉H₉O]⁺ | Loss of a methyl radical (•CH₃) |
| 105 | [C₇H₅O]⁺ | Cleavage of the C-C bond between the carbonyl carbon and the isopropenyl group |
| 91 | [C₇H₇]⁺ | Rearrangement to form the tropylium cation |
| 77 | [C₆H₅]⁺ | Loss of the side chain, resulting in the phenyl cation |
| 43 | [C₃H₇]⁺ | Isopropyl cation from the cleavage of the bond to the phenyl ring |
Stereochemical Aspects and Enantioselective Synthesis of 2 Methyl 1 Phenyl 2 Propen 1 Ol
Chirality of 2-Methyl-1-phenyl-2-propen-1-ol and its Structural Isomers
This compound possesses a single stereocenter at the carbon atom bearing the hydroxyl group and the phenyl group. This carbon is bonded to four different substituents: a hydrogen atom, a hydroxyl group, a phenyl group, and a 2-methylprop-2-en-1-yl group. The presence of this chiral center means that the molecule is non-superimposable on its mirror image, and thus exists as a pair of enantiomers, (R)-2-methyl-1-phenyl-2-propen-1-ol and (S)-2-methyl-1-phenyl-2-propen-1-ol.
The concept of chirality is fundamental to understanding the properties and interactions of such molecules. edubull.com A molecule is considered chiral if it is not superimposable on its mirror image. edubull.com The presence of an asymmetric carbon atom, or a chiral center, is a common cause of chirality in organic molecules. edubull.com
Structural isomers of this compound include compounds with the same molecular formula (C₁₀H₁₂O) but different connectivity of atoms. nih.govnist.gov Some examples of its structural isomers are 2-methyl-1-phenylpropene (B151218) and 2-methyl-1-phenylpropan-1-ol. chemicalbook.comnih.gov Another structural isomer is 2-methyl-1-phenylpropan-2-ol. hmdb.ca These isomers may or may not be chiral, depending on their specific structures.
Table 1: Structural Isomers of this compound
| Compound Name | Molecular Formula | CAS Number | Chirality |
|---|---|---|---|
| 2-Methyl-1-phenylpropene | C₁₀H₁₂ | 768-49-0 | Achiral |
| 2-Methyl-1-phenylpropan-1-ol | C₁₀H₁₄O | 611-69-8 | Chiral |
| 2-Methyl-1-phenylpropan-2-ol | C₁₀H₁₄O | 100-86-7 | Achiral |
Strategies for Asymmetric Synthesis of Chiral Allylic Alcohols
The synthesis of enantioenriched allylic alcohols is a significant area of research due to their utility as versatile chiral building blocks in the synthesis of natural products and pharmaceuticals. nih.gov Various strategies have been developed to achieve the asymmetric synthesis of these valuable compounds.
Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules, offering high efficiency and stereocontrol. researchgate.net In the context of chiral allylic alcohols, several catalytic methods have proven effective.
One prominent approach involves the asymmetric hydrogenation of α,β-unsaturated ketones. For instance, iridium catalysts bearing chiral spiro ligands have been successfully employed in the asymmetric hydrogenation of racemic exocyclic γ,δ-unsaturated β-ketoesters to produce functionalized chiral allylic alcohols with high enantioselectivity. researchgate.net Another strategy is the catalytic enantioselective alkenylation of aldehydes using chiral cobalt complexes. researchgate.net
Palladium-catalyzed asymmetric allylic alkylation is another versatile method. acs.orgnih.gov For example, a catalytic system comprising a palladium catalyst and a chiral phosphoric acid can facilitate the direct α-allylation of α-branched aldehydes with allylic alcohols, yielding products with high enantioselectivity. acs.orgnih.gov Similarly, rhodium-catalyzed allylic alkylation of 1,3-diketones with racemic secondary allylic alcohols has been shown to produce chiral branched α-allylated products in good yields and high enantioselectivities. nih.gov
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com This strategy has been widely applied in the asymmetric synthesis of chiral alcohols. The auxiliary, being chiral, creates a diastereomeric intermediate that allows for stereoselective transformations. After the desired stereochemistry is established, the auxiliary can be removed and often recycled. wikipedia.orgsigmaaldrich.com
A classic example is the use of oxazolidinone chiral auxiliaries, as pioneered by David A. Evans. These auxiliaries can control the stereochemistry of alkylation and aldol (B89426) reactions, leading to the formation of specific stereoisomers. wikipedia.org Pseudoephedrine and camphorsultam are other examples of effective chiral auxiliaries. wikipedia.org
Reagent-controlled synthesis involves the use of a chiral reagent to induce stereoselectivity. For instance, allyl- and crotylboration of α-chiral aldehydes using diisopinocampheylborane (B13816774) as a chiral auxiliary and reagent has been demonstrated to be a highly stereoselective process. acs.org
Diastereoselective Transformations Involving this compound
Diastereoselective transformations are crucial for the synthesis of complex molecules with multiple stereocenters. researchgate.netchegg.com In the context of this compound, its chiral center can influence the stereochemical outcome of subsequent reactions, leading to the formation of specific diastereomers.
For example, the stereoselective addition of nucleophiles to the double bond of a chiral allylic alcohol like this compound can be influenced by the existing stereocenter, resulting in a diastereoselective transformation. The synthesis of nonracemic α-tertiary allylamines from chiral β,β-diaryl substituted allyl alcohols demonstrates how the geometry of the double bond in the starting material controls the stereoselectivity of the subsequent rearrangement. nih.gov
The development of catalytic systems that can achieve high diastereoselectivity is an active area of research. For instance, a chiral magnesium bisphosphate has been shown to catalyze an asymmetric double C(sp³)–H bond functionalization, proceeding with high enantio- and diastereoselectivity. researchgate.net
Influence of Stereoisomerism on Reactivity and Transformation Pathways
The stereochemistry of a molecule can significantly influence its reactivity and the pathways of its chemical transformations. In the case of the enantiomers of this compound, while they have identical physical properties in a non-chiral environment, their reactivity can differ substantially in the presence of other chiral entities, such as chiral catalysts or reagents.
This difference in reactivity is the basis for kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. The Sharpless-Katsuki asymmetric epoxidation is a classic example where (E)-allylic alcohols are excellent substrates for kinetic resolution, while (Z)-disubstituted allylic alcohols are not. nih.gov
Furthermore, the stereochemical configuration of the starting material can dictate the stereochemical outcome of a reaction. As mentioned earlier, the (S,Z)- and (S,E)-isomers of allyl carbamates derived from chiral allylic alcohols lead to the formation of (S)- and (R)-tertiary allylamines, respectively, highlighting the profound influence of stereoisomerism on the transformation pathway. nih.gov
Applications of 2 Methyl 1 Phenyl 2 Propen 1 Ol in Complex Molecule Synthesis
Role as a Key Building Block in Organic Synthesis
2-Methyl-1-phenyl-2-propen-1-ol serves as a fundamental building block in organic synthesis due to its reactive functional groups. The presence of a hydroxyl group and a carbon-carbon double bond allows for a variety of chemical transformations, enabling chemists to construct intricate molecular architectures. The phenyl group also influences the reactivity of the molecule and can be a key feature in the target structure.
The utility of this compound as a synthetic building block is highlighted by its commercial availability from various chemical suppliers, often in technical grades. This accessibility suggests its established use in research and development as well as in larger-scale chemical production. The compound's isomeric cousin, 2-methyl-1-phenyl-1-propanol, is recognized as a significant intermediate in the synthesis of photoinitiators, such as 2-hydroxy-2-methyl-1-phenyl-1-propanone, and other pharmaceutical and material intermediates. google.com This underscores the importance of the core chemical structure that this compound provides.
Precursor for the Synthesis of Advanced Organic Materials
The structural attributes of this compound make it a potential precursor for the development of advanced organic materials. While direct applications in this area are still emerging, the reactivity of its functional groups provides a pathway to new materials with tailored properties.
Applications in Polymer Synthesis
Although specific examples of the direct polymerization of this compound are not extensively documented in publicly available literature, its structural analog, 2-methyl-2-propen-1-ol, is known to be utilized in polymer synthesis. sarchemlabs.com This suggests a potential for this compound to act as a monomer or a co-monomer in the creation of polymers with specific functionalities. The phenyl group, in particular, could impart desirable properties such as increased thermal stability or a higher refractive index to the resulting polymer.
Intermediates in Material Science Research
The role of phenylpropanes and related structures as intermediates in material science is an active area of research. For instance, the saturated analog, 2-methyl-1-phenyl-1-propanol, is explicitly mentioned as an intermediate in the synthesis of materials. google.com The unsaturation present in this compound offers additional reaction sites for cross-linking or functionalization, which are crucial steps in the design of new materials with specific mechanical, optical, or electronic properties.
Synthetic Intermediate for Chiral Compounds
The synthesis of chiral compounds is a critical aspect of modern chemistry, particularly in the pharmaceutical industry. While this compound itself is not chiral, it can be used as a starting material to create chiral molecules. The carbon atom bearing the hydroxyl group is a pro-chiral center, meaning it can be converted into a chiral center through an appropriate chemical reaction.
For example, the asymmetric reduction of the ketone analog of this compound can lead to the formation of a chiral alcohol. Furthermore, the double bond can be subjected to asymmetric epoxidation or dihydroxylation to introduce chirality. A related patent describes the chiral synthesis of a key intermediate for ephedrine, (S)-2-methylamino-1-phenyl-1-propanone, which highlights the importance of the phenylpropanone scaffold in accessing chiral molecules. google.com
Utility in the Production of Fine Chemicals
Fine chemicals are pure, single substances that are produced in limited quantities and are used as specialty chemicals in various industries. This compound and its derivatives have a place in this category. A patent for the preparation of 2-methyl-1-phenyl-1-propanol emphasizes its role as an important intermediate for fine chemicals, particularly in the synthesis of photoinitiators. google.com Photoinitiators are compounds that absorb light and generate reactive species to initiate polymerization, a key process in coatings, inks, and adhesives. The structural similarity of this compound suggests its potential as a precursor to similar high-value chemical products.
Derivatives and Analogues of 2 Methyl 1 Phenyl 2 Propen 1 Ol: Synthesis and Reactivity
Synthesis of Saturated Analogues (e.g., 2-Methyl-1-phenyl-1-propanol)
The saturated analogue, 2-Methyl-1-phenyl-1-propanol, is a key intermediate in fine chemical and pharmaceutical synthesis. Its preparation is most notably achieved through the Grignard reaction, which allows for the formation of the crucial carbon-carbon bond. Retrosynthetic analysis reveals two primary Grignard pathways to this tertiary alcohol. chegg.comchegg.com
One common method involves the reaction of a phenylmagnesium halide with isobutyraldehyde. For instance, phenylmagnesium chloride can be prepared from chlorobenzene (B131634) and magnesium in an organic solvent like tetrahydrofuran (B95107) (THF) under inert conditions. This Grignard reagent then reacts with isobutyraldehyde, followed by acidic hydrolysis to yield 2-Methyl-1-phenyl-1-propanol.
Alternatively, the synthesis can proceed by reacting an isopropylmagnesium halide with benzaldehyde (B42025). chegg.comchegg.com This flexibility in choosing starting materials is a significant advantage of the Grignard approach. Another reported method is the reduction of isobutyrophenone, although this may require more specialized conditions such as high-pressure hydrogenation with noble metal catalysts.
| Reaction Type | Route | Reagent 1 | Reagent 2 | Solvent | Key Conditions |
|---|---|---|---|---|---|
| Grignard Synthesis | 1 | Phenylmagnesium Chloride | Isobutyraldehyde | Tetrahydrofuran (THF) | Inert atmosphere, reflux, then hydrolysis |
| Grignard Synthesis | 2 | Isopropylmagnesium Bromide | Benzaldehyde | Anhydrous Ether | Formation of Grignard reagent, then reaction with aldehyde |
| Reduction | 3 | Isobutyrophenone | H₂ | - | High pressure, noble metal catalyst |
Preparation of Ketone Derivatives (e.g., 2-methyl-1-phenyl-prop-2-en-1-one)
The oxidation of 2-Methyl-1-phenyl-2-propen-1-ol yields its corresponding ketone derivative, 2-methyl-1-phenyl-prop-2-en-1-one. This α,β-unsaturated ketone is a valuable reagent, particularly in the synthesis of pharmaceutical agents like isoquinolines and tetrahydroquinolines. chemicalbook.com
The conversion of an allylic alcohol to an enone requires an oxidizing agent that is selective for the alcohol functional group and does not affect the carbon-carbon double bond. A preliminary study on the oxidation of acid-sensitive allylic alcohols to their respective enones pointed towards the use of nickel peroxide (Ni₂O₃) as a potential catalytic system. umich.edu Other common reagents for this type of transformation include manganese dioxide (MnO₂), which is well-known for the selective oxidation of allylic and benzylic alcohols. The choice of oxidant is crucial to prevent side reactions and ensure a high yield of the desired enone.
Functionalization and Derivatization Strategies
The reactivity of the allylic alcohol group in this compound allows for a variety of functionalization and derivatization strategies, enabling its conversion into a wide array of other molecules. umich.edu
Mitsunobu Reaction: This reaction facilitates the conversion of alcohols to other functional groups, such as esters, with inversion of stereochemistry at the carbinol center. nih.gov For allylic alcohols, the reaction involves a mixture of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, like diethyl azodicarboxylate (DEAD), which activates the alcohol for nucleophilic substitution. umich.edunih.gov Studies on cyclic allylic alcohols have shown that the reaction can proceed via both Sₙ2 (inversion) and Sₙ2' (allylic rearrangement) pathways. umich.eduacs.org While this provides a route to various derivatives, the product distribution can be complex and solvent-dependent. acs.orgnih.gov
Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for the functionalization of allylic alcohols. These methods often proceed through a π-allyl-palladium intermediate, which can then react with various nucleophiles. acs.org This allows for the direct substitution of the hydroxyl group under mild and neutral conditions, circumventing the need to first convert the alcohol into a better leaving group. rsc.org This has been successfully applied to the synthesis of allylsilanes by reacting allylic alcohols with disilanes. acs.org
Dehydration: Allylic alcohols can undergo dehydration to form conjugated dienes. For example, 2-Methyl-1-phenyl-1-propanol can be dehydrated using aluminum (III) chloride and triphenylphosphine in nitromethane (B149229) at 80°C to produce 2-methyl-1-phenylpropene (B151218). chemicalbook.com
Comparative Reactivity Studies of Related Allylic Alcohols and their Derivatives
The reactivity of allylic alcohols can vary significantly based on their substitution pattern and the reaction conditions.
In palladium-catalyzed reactions in aqueous media, the rate of ionization of the allylic alcohol is dependent on the substitution at the 3-position of the alcohol. researchgate.net A study using a water-soluble palladium-TPPTS complex showed that less substituted primary allylic alcohols, such as cinnamyl alcohol and allyl alcohol, reacted much faster than more substituted ones like prenol and geraniol (B1671447) at a neutral pH. researchgate.net This suggests that steric hindrance plays a significant role in the formation of the intermediate π-allyl-palladium complex.
| Allylic Alcohol | Substitution | Relative Initial Rate (at pH 7) |
|---|---|---|
| Cinnamyl alcohol | Primary | High |
| Allyl alcohol | Primary | High |
| trans-2-Buten-1-ol | Primary | High |
| Prenol | Primary (more substituted) | Low |
| Geraniol | Primary (more substituted) | Very Low |
Data adapted from a study on heterolytic splitting of allylic alcohols with Palladium(0)−TPPTS in water. researchgate.net
Furthermore, studies comparing the reactivity of allylic alcohols to their corresponding ether derivatives in gold-catalyzed cyclization reactions have shown that the alcohols are generally more reactive. This is noteworthy as the hydroxyl group is not traditionally considered a better leaving group than an ether. This highlights the unique activation mechanisms at play in metal-catalyzed transformations of allylic systems.
Future Research Directions and Emerging Trends
Development of Novel Stereoselective Synthetic Pathways
The synthesis of enantiomerically pure allylic alcohols is a cornerstone of modern organic synthesis. For 2-Methyl-1-phenyl-2-propen-1-ol, achieving high stereoselectivity is a key research focus. A common method for its synthesis is the Grignard reaction between a phenylmagnesium halide and isobutyraldehyde, or alternatively, the reaction of an isopropenyl Grignard reagent with benzaldehyde (B42025). scispace.comresearchgate.net While effective, these methods often result in racemic mixtures.
Future research is geared towards developing novel stereoselective pathways. One promising approach is the asymmetric allylation of benzaldehyde using chiral allylboronates. nih.gov Quantum chemical studies on the asymmetric allylation of benzaldehyde have shown that the use of chiral auxiliaries like diisopropyl D-(-)-tartrate can lead to the preferential formation of one enantiomer through a six-membered ring chair-like transition state. nih.govepa.gov The development of new chiral ligands and catalysts for the addition of isopropenyl organometallic reagents to benzaldehyde is a key area of investigation. organic-chemistry.org
Table 1: Comparison of Synthetic Methods for Phenyl-substituted Alcohols
| Method | Reagents | Key Features | Potential for Stereoselectivity |
| Grignard Reaction | Phenylmagnesium bromide, Isobutyraldehyde | Well-established, high yield | Low, typically produces racemic mixtures |
| Asymmetric Allylation | Benzaldehyde, Chiral Allylboronate | High enantiomeric excess achievable | High, dependent on chiral auxiliary |
| Catalytic Asymmetric Vinylation | Benzaldehyde, Isopropenylating agent, Chiral catalyst | Potential for high turnover and selectivity | High, dependent on catalyst design |
Integration of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. nih.govunibo.itresearchgate.netdigitallibrary.co.in For the synthesis of this compound, this involves exploring the use of less hazardous solvents, reducing waste, and improving atom economy. nih.govunibo.itresearchgate.netdigitallibrary.co.in
Future research will likely focus on biocatalysis and the use of renewable feedstocks. For instance, the enzymatic reduction of a corresponding ketone precursor could offer a highly selective and environmentally benign route to the desired alcohol. While not yet specifically demonstrated for this compound, the use of microorganisms or isolated enzymes for the synthesis of chiral alcohols is a well-established green technique. nih.gov Additionally, exploring solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids are emerging trends. digitallibrary.co.in
Exploration of New Catalytic Systems for Transformations
The reactivity of the hydroxyl group and the double bond in this compound makes it a versatile substrate for various catalytic transformations. Research is ongoing to discover new catalytic systems that can selectively functionalize this molecule.
For example, the development of catalysts for the asymmetric epoxidation of the double bond would lead to valuable chiral building blocks. Furthermore, catalytic systems for allylic substitution reactions, where the hydroxyl group is replaced by other functionalities, are of great interest. While not specific to this molecule, research on the palladium-catalyzed allylic amination of related allylic alcohols has shown the importance of ligand design and additives in controlling the reaction mechanism and outcome.
Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation
A thorough understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. Advanced spectroscopic techniques play a vital role in this endeavor. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides detailed structural information. nih.govnist.govnist.gov
Future research will involve the use of more advanced techniques, such as in-situ spectroscopy, to monitor reactions in real-time and identify transient intermediates. This can provide invaluable insights into the catalytic cycle and the factors that control selectivity. The detailed spectroscopic data available for this compound serves as a benchmark for the characterization of its derivatives and for mechanistic studies. nih.govnist.govnist.gov
Table 2: Spectroscopic Data for this compound
| Technique | Key Data | Reference |
| ¹H NMR | Data available in spectral databases | chemicalbook.com |
| ¹³C NMR | Data available in spectral databases | nih.gov |
| IR Spectroscopy | Characteristic peaks for O-H and C=C stretching | nist.gov |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern | nist.gov |
Expanding Applications in Material Science through Chemical Derivatization
The presence of both a polymerizable double bond and a reactive hydroxyl group makes this compound an interesting monomer for the synthesis of functional polymers. sarchemlabs.com The derivatization of the hydroxyl group can be used to introduce a variety of functional groups, leading to polymers with tailored properties.
Future research in this area will focus on the synthesis of novel polymers and copolymers incorporating this compound or its derivatives. For example, polymerization of this monomer could yield polymers with pendant phenyl and hydroxyl groups, which could be further modified to create materials with specific optical, thermal, or mechanical properties. The development of efficient and selective polymerization methods for this type of functionalized monomer is an active area of research. rsc.org
Q & A
Q. What are the key physicochemical properties and structural identifiers of 2-methyl-1-phenyl-2-propen-1-ol?
this compound (CAS: 4383-08-8) is an aromatic alcohol with the molecular formula C₁₀H₁₂O and synonyms including isopropenyl phenyl carbinol. Its structure features a propenol group substituted with a methyl and phenyl group, making it a versatile intermediate for stereochemical studies and synthetic applications. Key identifiers include its IUPAC name and CAS registry number, which are critical for database searches and reproducibility in experimental protocols .
Q. What is a reliable synthetic route for this compound?
A common preparation method involves the reduction of phenylacetate derivatives using hydride-based reagents (e.g., lithium aluminum hydride or nickel hydride). Reaction conditions (temperature, solvent, stoichiometry) must be optimized to avoid side products like over-reduced alcohols or elimination byproducts. Purification typically employs fractional distillation or recrystallization to achieve >90% purity .
Q. How should researchers handle and store this compound safely?
The compound is a skin and eye irritant. Use PPE (gloves, goggles, lab coats) and work in a fume hood. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption. Waste must be segregated and disposed via certified hazardous waste services .
Advanced Research Questions
Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?
- NMR : Use ¹H/¹³C NMR to confirm regiochemistry and stereochemistry. For example, the allylic proton (CH₂=CH-) appears as a doublet of doublets (δ 4.5–5.5 ppm), while the phenyl group shows aromatic signals (δ 7.2–7.6 ppm).
- X-ray crystallography : Resolves absolute configuration, as demonstrated in related aryl-propanol derivatives (e.g., 2-(4-methylphenyl)-1-(phenylsulfonyl)-propan-2-ol) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, distinguishing isomers .
Q. How can researchers address contradictions in reactivity data for this compound under varying conditions?
Contradictions often arise from solvent polarity, temperature, or catalyst choice. For example:
- In acidic conditions, the alcohol may undergo dehydration to form α-methylstyrene derivatives.
- In basic conditions, nucleophilic substitution at the allylic position may compete.
Design controlled experiments with kinetic monitoring (e.g., GC-MS, in situ IR) to isolate competing pathways. Computational modeling (DFT) can predict energy barriers for mechanistic validation .
Q. What strategies optimize regioselectivity in derivatization reactions of this compound?
- Protecting groups : Use silyl ethers (TMS, TBS) to temporarily block the hydroxyl group during electrophilic substitutions.
- Catalysis : Transition-metal catalysts (e.g., Pd, Ru) can direct functionalization to the allylic or aromatic positions. For example, Ru-catalyzed C–H activation selectively modifies the phenyl ring .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor SN2 pathways, while non-polar solvents (toluene) stabilize carbocation intermediates for SN1 reactions .
Q. How can thermal stability and decomposition pathways be analyzed for this compound?
Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures and exothermic events. Coupled with GC-MS, these techniques reveal volatile degradation products (e.g., styrene derivatives). Stability studies under accelerated aging (40°C/75% RH) provide shelf-life predictions for long-term storage .
Methodological Recommendations
Q. What purification techniques are most effective for isolating high-purity this compound?
- Distillation : Use vacuum fractional distillation (bp ~120–130°C at 10 mmHg) to separate from low-boiling solvents or high-boiling byproducts.
- Chromatography : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) resolves polar impurities.
- Crystallization : Recrystallize from ethanol/water mixtures to obtain crystalline product .
Q. How to validate synthetic intermediates in multi-step reactions involving this compound?
Q. What computational tools aid in predicting the reactivity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
